N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with methoxyphenyl and fluorophenyl groups, which contribute to its distinctive properties.
Preparation Methods
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide typically involves multiple steps, including the formation of the triazine core and subsequent substitution reactions. Common synthetic routes include:
Step 1: Formation of the triazine ring through a cyclization reaction involving appropriate precursors.
Step 2: Introduction of the methoxyphenyl groups via nucleophilic substitution reactions.
Step 3: Attachment of the fluorophenyl group through electrophilic aromatic substitution.
Step 4: Final coupling with alaninamide to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and fluorophenyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions.
Scientific Research Applications
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide can be compared with other similar compounds, such as:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds share similar structural features and are used in applications like hole-transporting materials for perovskite solar cells.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial potential.
The uniqueness of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26FN7O3 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C26H26FN7O3/c1-16(23(35)31-22-7-5-4-6-21(22)27)28-24-32-25(29-17-8-12-19(36-2)13-9-17)34-26(33-24)30-18-10-14-20(37-3)15-11-18/h4-16H,1-3H3,(H,31,35)(H3,28,29,30,32,33,34) |
InChI Key |
DANVXLPROQTAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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